molecular formula C8H13N3OS B13183296 [1-(Aminomethyl)cyclopropyl](4-methyl-1,2,3-thiadiazol-5-yl)methanol

[1-(Aminomethyl)cyclopropyl](4-methyl-1,2,3-thiadiazol-5-yl)methanol

Cat. No.: B13183296
M. Wt: 199.28 g/mol
InChI Key: MMIRRRSUGURYMT-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropylmethanol is a structurally complex molecule featuring a cyclopropane ring substituted with an aminomethyl group and a 4-methyl-1,2,3-thiadiazole moiety linked via a methanol bridge.

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-(4-methylthiadiazol-5-yl)methanol

InChI

InChI=1S/C8H13N3OS/c1-5-6(13-11-10-5)7(12)8(4-9)2-3-8/h7,12H,2-4,9H2,1H3

InChI Key

MMIRRRSUGURYMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(C2(CC2)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multi-step organic reactions. One common route starts with the preparation of the cyclopropyl ring, followed by the introduction of the aminomethyl group. The thiadiazole ring is then synthesized and attached to the cyclopropyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)cyclopropylmethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(Aminomethyl)cyclopropylmethanol is a complex organic compound that combines a cyclopropyl group, an aminomethyl group, and a thiadiazole ring. The uniqueness of this compound lies in its distinct chemical structure.

The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Given its unique structural components, 1-(Aminomethyl)cyclopropylmethanol could be relevant in several scientific research applications:

  • ** изучения взаимодействия лекарств с мишенями** The aminomethyl group can form hydrogen bonds with biological molecules, while the thiadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors.
  • ** изучения взаимодействия лекарств с мишенями** The aminomethyl group can form hydrogen bonds with biological molecules, while the thiadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors.
  • ** изучения взаимодействия лекарств с мишенями** The aminomethyl group can form hydrogen bonds with biological molecules, while the thiadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 4-Methyl-1,2,3-Thiadiazol-5-yl Moieties

The 4-methyl-1,2,3-thiadiazole group is a recurring motif in bioactive compounds. For example:

  • N-[4-[Ethyl(isopropyl)amino]phenyl]-3-methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxamide (62): This compound (from ) shares the 4-methyl-1,2,3-thiadiazol-5-yl group but replaces the cyclopropane-methanol bridge with an isoxazole-carboxamide scaffold. Its synthesis employed HATU as a coupling reagent, indicating compatibility with peptide-like bond formation .
  • 4-Methyl-1,2,3-thiadiazol-5-yl Urea (Compound 2 in ): This urea derivative demonstrated antifungal activity against Botrytis cinerea, highlighting the thiadiazole ring’s role in eliciting plant defense responses. The absence of a cyclopropane group in this analogue suggests that the aminomethyl-cyclopropyl substituent in the target compound may modulate specificity or bioavailability .
Table 1: Structural and Functional Comparison
Compound Key Structural Features Biological Activity Synthesis Method
Target Compound Cyclopropane, aminomethyl, thiadiazole Not reported (inferred potential) Likely multi-step organic synthesis
Compound 62 Isoxazole-carboxamide, thiadiazole Not explicitly stated HATU-mediated coupling
4-Methyl-thiadiazolyl Urea Urea, thiadiazole Antifungal (elicitor activity) TDAE methodology

Functional Group Analysis

  • Cyclopropane vs. Aromatic Systems: The cyclopropane ring in the target compound introduces steric strain and conformational rigidity, which may enhance binding affinity to specific targets compared to planar aromatic systems like the phenyl groups in ’s arylethanol derivatives.
  • Aminomethyl Group: The aminomethyl substituent could improve solubility or enable hydrogen bonding interactions, contrasting with non-polar groups (e.g., methyl or ethyl) in analogues like 1-(2-Cyanophenyl)-3-Heterylureas .

Biological Activity

1-(Aminomethyl)cyclopropylmethanol is a novel compound that integrates a cyclopropyl group with a thiadiazole ring. This unique structure suggests potential biological activities, particularly in the fields of antimicrobial and agricultural applications. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula: C8H13N3OS
  • Molecular Weight: 199.28 g/mol
  • IUPAC Name: [1-(aminomethyl)cyclopropyl]-(4-methylthiadiazol-5-yl)methanol
  • Structure: The compound features a cyclopropyl group attached to an aminomethyl moiety and a thiadiazole ring, which enhances its interaction with biological targets.

The biological activity of this compound is attributed to its structural components:

  • Aminomethyl Group: Capable of forming hydrogen bonds with various biological molecules, potentially influencing enzyme activity or receptor interactions.
  • Thiadiazole Ring: Known for participating in π-π interactions, which may affect the binding affinity to biological targets.

Biological Activity Overview

Research indicates that derivatives of thiadiazoles exhibit a wide range of biological activities:

Antimicrobial Activity

  • Antibacterial Properties:
    • Thiadiazole derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, compounds with similar structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .
    • In vitro studies reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin .
  • Antifungal Activity:
    • Compounds related to thiadiazoles have been tested against fungal strains such as Candida albicans, showing promising antifungal properties . The MIC for some derivatives was found to be more effective than established antifungals like itraconazole.

Agricultural Applications

The compound is also noted for its potential as a plant disease control agent. Thiadiazole compounds have been shown to possess:

  • Long-lasting effects on controlling plant diseases, making them valuable in agro-horticultural practices .
  • Safety profiles that are favorable compared to conventional pesticides, which can lead to reduced toxicity for target plants while effectively managing disease .

Case Studies and Research Findings

Several studies highlight the biological activity of thiadiazole derivatives:

Study ReferenceFindings
Demonstrated antimicrobial properties against various bacterial strains; highlighted structure-activity relationships (SAR).
Evaluated the efficacy of thiadiazole derivatives against Mycobacterium tuberculosis; showed promising results for drug-resistant strains.
Reported on the effectiveness of 4-cyclopropyl-1,2,3-thiadiazole compounds in agricultural applications for disease control.

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